

Comprehensive literature review on Decyl methacrylate

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Decyl Methacrylate: A Comprehensive Technical Review

Decyl methacrylate is a long-chain alkyl methacrylate monomer that serves as a crucial building block in the synthesis of a diverse range of polymers. Its unique molecular structure, featuring a hydrophobic ten-carbon alkyl chain and a reactive methacrylate group, imparts valuable properties such as hydrophobicity, flexibility, and a low glass transition temperature to the resulting polymers. These characteristics make it a material of significant interest in various fields, including specialty coatings, adhesives, and viscosity modifiers. For researchers in materials science and drug development, understanding the fundamental properties, synthesis, and polymerization behavior of **decyl methacrylate** is paramount for designing novel materials with tailored functionalities. This technical guide provides a comprehensive overview of **decyl methacrylate**, summarizing its chemical and physical properties, detailing experimental protocols for its synthesis and polymerization, exploring its applications, and discussing its toxicological profile and analytical characterization methods.

Chemical and Physical Properties

Decyl methacrylate is a clear, light tan liquid that is insoluble in water.^[1] Its properties are largely defined by the interplay between the polar methacrylate head and the long, nonpolar decyl tail. The long alkyl chain contributes to a low density and glass transition temperature, making its polymers flexible and suitable for applications requiring low-temperature performance.

Table 1: Physical and Chemical Properties of **Decyl Methacrylate**

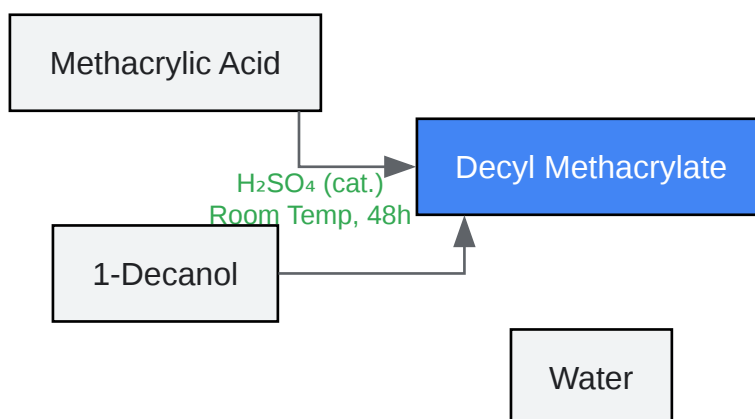
Property	Value	Source(s)
Identifiers		
IUPAC Name	decyl 2-methylprop-2-enoate	[1]
CAS Number	3179-47-3	[1][2][3]
Molecular Formula	C ₁₄ H ₂₆ O ₂	[1][2][3]
Molecular Weight	226.35 - 226.4 g/mol	[1][4]
Physical Properties		
Appearance	Clear, light tan or pale yellow liquid	[1][3][4]
Melting Point	-44 °C	[2][3][5]
Boiling Point	155-156 °C at 22 mmHg; 263-288.6 °C at 760 mmHg	[2][3][4]
Density	0.876 - 0.882 g/cm ³ at 20 °C	[2][6]
Refractive Index (n ²⁰ /D)	1.442 - 1.443	[2][6][7]
Viscosity	3.14 mPa·s at 20 °C	[4]
Vapor Pressure	1.27 Pa at 20 °C	[3]
Flash Point	100 - 114.7 °C	[3]
Solubility		
Water Solubility	Insoluble; 199 µg/L at 20 °C	[1][3][5]
Polymer Properties		
Polymer Glass Transition Temp. (T _g)	-28 to -30 °C	[4][7]

Synthesis and Polymerization

The synthesis and polymerization of **decyl methacrylate** are fundamental to its application. Standard organic chemistry and polymer synthesis techniques are employed to produce both the monomer and its corresponding polymers.

Monomer Synthesis

Decyl methacrylate is typically synthesized via Fischer esterification. This reaction involves the acid-catalyzed esterification of methacrylic acid with 1-decanol.

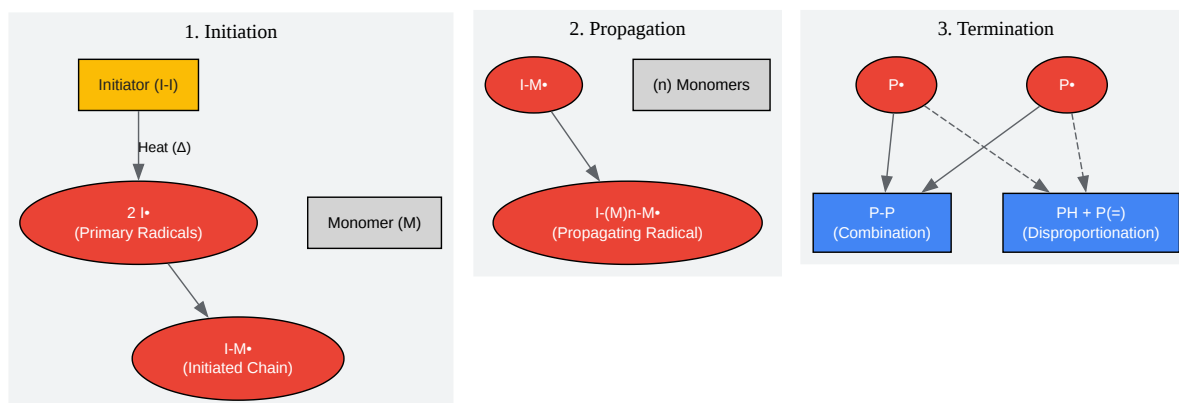


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Caption: Synthesis of **Decyl Methacrylate** via Fischer Esterification.

Polymerization

Decyl methacrylate can be polymerized using various methods, including free-radical, emulsion, and suspension polymerization.[8] The long alkyl chain influences its polymerization kinetics; for instance, it does not readily homopolymerize in emulsion systems but can be copolymerized with monomers like methyl acrylate.[9] Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT), which are widely used for other methacrylates, offer precise control over the polymer architecture and are applicable to **decyl methacrylate** for creating well-defined polymers.[3][8][10]



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Caption: General mechanism of Free-Radical Polymerization.

Applications in Research and Drug Development

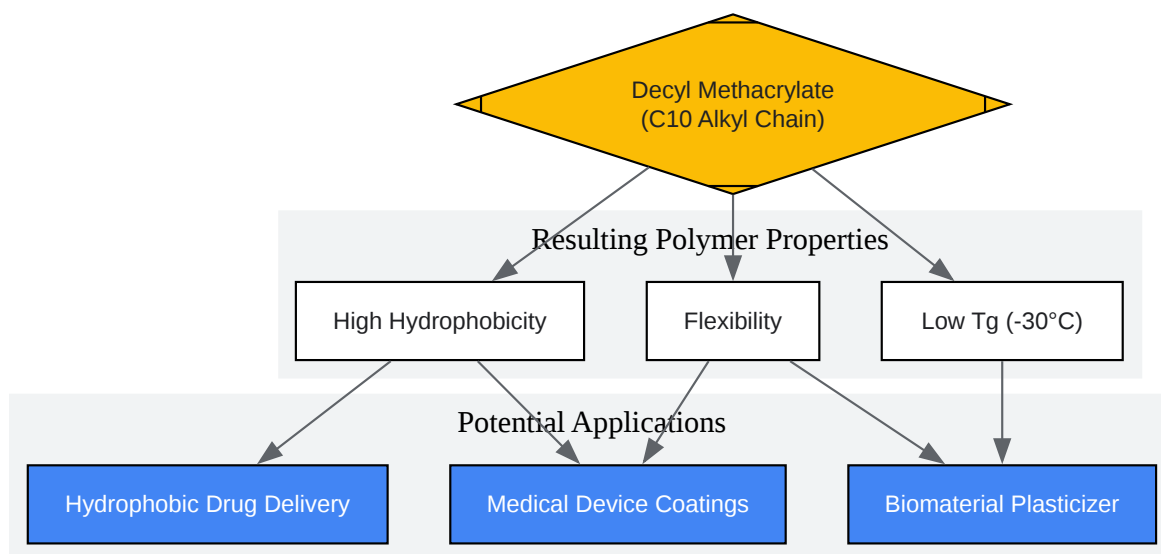
The properties derived from the decyl side chain make poly(**decyl methacrylate**) and its copolymers highly valuable in material science. The polymer's hydrophobicity, flexibility, and good adhesion are leveraged in coatings, sealants, and as viscosity additives for lubricating oils.[4][8][9][10]

In the context of drug development, while direct applications of **decyl methacrylate** are less documented than for its shorter-chain counterpart, poly(methyl methacrylate) (PMMA), its properties suggest significant potential.[11][12] The hydrophobicity and low Tg can be exploited in formulating drug delivery systems.

- **Controlled Drug Delivery:** The hydrophobic nature of poly(**decyl methacrylate**) makes it suitable for creating nanoparticles or microparticles for the encapsulation and sustained release of hydrophobic drugs.[2] The formulation of PMMA-based particulate carriers is a

well-established field, and similar techniques could be adapted for **decyl methacrylate** polymers to create drug delivery vehicles.[11][13]

- **Polymer Modification:** As a comonomer, **decyl methacrylate** can be used to tune the properties of other biomedical polymers. Incorporating it into a polymer backbone can increase flexibility and hydrophobicity, which can be used to control drug release kinetics or enhance interaction with biological membranes.
- **Biomaterial Coatings:** Its adhesive and hydrophobic properties make it a candidate for coatings on medical devices to improve biocompatibility or to create a barrier that modulates protein adsorption and cellular interaction.



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Caption: Relationship between **Decyl Methacrylate** structure and applications.

Toxicology and Biocompatibility

The toxicological profile of methacrylates is a critical consideration for their use, particularly in biomedical applications. Residual monomers are often the primary source of cytotoxicity.[14]
[15]

- **Monomer Toxicity:** Like other methacrylates, **decyl methacrylate** monomer is classified as an irritant to the skin, eyes, and respiratory system.[2][5][16] Studies on various methacrylate monomers have shown that cytotoxicity is related to structure and lipophilicity; increased lipophilicity, as seen in **decyl methacrylate**, can correlate with increased cytotoxic effects.[6]
- **Polymer Biocompatibility:** The polymerized form is generally considered to be more biocompatible. However, the release of unreacted monomer from the polymer matrix is a significant concern.[15][17] Studies on copolymers containing various alkyl methacrylates have shown that high cell viability (>90%) can be maintained, suggesting that when properly polymerized and purified, these materials can be biocompatible.[18] Research on PMMA nanoparticles indicates that they are less toxic than other polymer nanoparticles like PVC, with toxicity being dose-dependent.[19] Overall, lower alkyl methacrylates are not considered to be of concern for genotoxicity or carcinogenicity.[7]

Table 2: Summary of Toxicological Profile for Methacrylates

Aspect	Finding	Source(s)
Monomer Hazard Classification	Irritant (Xi); Causes skin, eye, and respiratory irritation (H315, H317, H319).	[2][16]
Cytotoxicity	Monomer cytotoxicity is linked to structure and lipophilicity. Acrylates are generally more toxic than corresponding methacrylates.	[6]
Biocompatibility Concern	Leaching of residual monomers from polymers is the primary cause of local adverse biological effects.	[14][15][17]
Polymer Biocompatibility	Copolymers of PMMA with other alkyl methacrylates can be biocompatible, showing >90% cell viability.	[18]
Genotoxicity	Lower alkyl methacrylates are not found to be genotoxic in bacteria or mammalian cells.	[7]

Analytical Characterization

A suite of analytical techniques is used to characterize both the **decyl methacrylate** monomer and its corresponding polymers to ensure purity, structure, and desired material properties.

- Spectroscopy: Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR) is used to confirm the chemical structure of the monomer and to analyze the composition of copolymers.[4][20][21] Fourier-Transform Infrared Spectroscopy (FTIR) is also used for structural confirmation.[20]
- Chromatography: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the standard method for determining the purity of the monomer and quantifying residual monomer in polymer samples.[14][22][23]

- Polymer Characterization: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of poly(**decyl methacrylate**).[\[24\]](#)
[\[25\]](#)[\[26\]](#)

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of **decyl methacrylate** and its polymers.

Protocol 1: Synthesis of **Decyl Methacrylate** via Fischer Esterification[\[1\]](#)

- Reactant Preparation: In a round-bottom flask, add 250 mg of methacrylic acid (2.9 mmol) to 5 mL of 1-decanol.
- Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the solution.
- Reaction: Stir the solution vigorously at room temperature (20 °C) for 48 hours.
- Purification: After the reaction is complete, purify the mixture using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (starting from 100% hexane and gradually increasing to a 95:5 hexane:ethyl acetate mixture) to isolate the pure **decyl methacrylate** product.
- Characterization: Confirm the structure of the product using ¹H NMR and FTIR spectroscopy.

Protocol 2: Representative Free-Radical Bulk Polymerization of **Decyl Methacrylate**

This protocol is a generalized procedure adapted from methods for similar methacrylates.[\[27\]](#)

- Monomer Preparation: Purify the **decyl methacrylate** monomer by passing it through a column of basic alumina to remove the inhibitor (e.g., MEHQ).
- Initiator Addition: In a reaction vessel (e.g., a thick-walled glass tube), add the purified **decyl methacrylate** monomer. Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BP) (e.g., 0.1 mol% relative to the monomer).

- **Degassing:** Seal the vessel with a rubber septum and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, or by performing three freeze-pump-thaw cycles.
- **Polymerization:** Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C, depending on the initiator). Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The viscosity of the solution will increase significantly.
- **Isolation:** Stop the reaction by cooling the vessel in an ice bath. Dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran, THF).
- **Purification:** Precipitate the polymer by slowly adding the THF solution to a large volume of a non-solvent, such as cold methanol, while stirring.
- **Drying:** Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3: Polymer Characterization by Gel Permeation Chromatography (GPC)[\[24\]](#)[\[25\]](#)[\[28\]](#)

- **Sample Preparation:** Dissolve a small amount of the purified poly(**decyl methacrylate**) sample (e.g., 1-2 mg/mL) in a suitable GPC eluent, such as tetrahydrofuran (THF). Allow the sample to dissolve completely, which may require gentle agitation.
- **Filtration:** Filter the polymer solution through a syringe filter (e.g., 0.22 or 0.45 µm pore size) to remove any dust or particulates that could damage the GPC columns.
- **Instrumentation Setup:** Equilibrate the GPC system, equipped with a suitable set of columns (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector, with the mobile phase (THF) at a constant flow rate (e.g., 1.0 mL/min) and temperature.
- **Calibration:** Inject a series of narrow-polydispersity polymer standards (e.g., polystyrene or poly(methyl methacrylate) standards) with known molecular weights to generate a calibration curve of log(Molecular Weight) versus elution time.
- **Sample Analysis:** Inject the filtered polymer sample into the GPC system.

- Data Analysis: Using the calibration curve, determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index ($PDI = M_w/M_n$) of the poly(**decyl methacrylate**) sample from its chromatogram.

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